
5-Hydroxythiabendazole
Overview
Description
5-Hydroxythiabendazole is the major metabolite of thiabendazole, an active ingredient in fungicidal preparations effective for plants . It is found in excreta, eggs, edible tissues, and milk . It can also be used as an anthelmintic drug, applicable for both humans and animals . It is a known environmental transformation product of Thiabendazole .
Molecular Structure Analysis
The molecular formula of 5-Hydroxythiabendazole is C10H7N3OS . Its IUPAC name is 2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-ol . The InChI is 1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13) . The Canonical SMILES is C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3 .Chemical Reactions Analysis
Thiabendazole (TBZ) is oxidized into 5-hydroxythiabendazole (5-OH-TBZ) in vivo . Interactions of TBZ and 5-OH-TBZ with human serum albumin (HSA) were studied via multiple spectroscopic methods and molecular docking . TBZ was found to be a stronger ligand, forming a more stable complex with HSA than 5-OH-TBZ via electrostatic interaction .Scientific Research Applications
Agriculture
5-Hydroxythiabendazole is used in the agricultural sector . It is an active ingredient in fungicidal preparations that are effective for plants . This makes it a valuable tool in the fight against plant diseases, helping to increase crop yields and food security.
Environmental Forensics
This compound is also used in environmental forensics . It can be traced in the environment, helping scientists understand the impact of certain agricultural practices on ecosystems. This can inform policy decisions and contribute to the development of more sustainable farming methods.
Toxicology
In the field of toxicology, 5-Hydroxythiabendazole is of interest due to its presence in excreta, eggs, edible tissues, and milk . Studying its effects and understanding its metabolic pathways can help ensure food safety and animal health.
Veterinary Medicine
5-Hydroxythiabendazole is used as an anthelmintic drug, which is applicable both for humans and animals . It helps in the treatment of parasitic worm infections, improving the health and productivity of livestock.
Pharmaceutical Research
The compound is used in pharmaceutical research . Its properties make it a candidate for the development of new drugs and therapies. For instance, it can undergo specific binding with monoclonal antibodies and can further undergo immobilization on agarose gels, which can find applications in immunoaffinity chromatography .
Food Safety
5-Hydroxythiabendazole is used in the analysis of raw cow’s milk . It helps in the detection and quantification of residues, ensuring the safety and quality of dairy products.
Mechanism of Action
Target of Action
5-Hydroxythiabendazole, a major metabolite of Thiabendazole , primarily targets nematode β-tubulin . This protein plays a crucial role in the formation of microtubules, which are essential for cell division and structural integrity in nematodes .
Mode of Action
5-Hydroxythiabendazole selectively binds to nematode β-tubulin, inhibiting its polymerization . This prevents the formation of microtubules, thereby stopping cell division . Additionally, it has been suggested that 5-Hydroxythiabendazole inhibits the helminth-specific enzyme fumarate reductase .
Biochemical Pathways
The binding of 5-Hydroxythiabendazole to β-tubulin disrupts the normal function of microtubules, leading to impaired uptake of glucose and depletion of glycogen . This results in reduced stores of ATP, affecting the energy metabolism of the nematodes . The inhibition of fumarate reductase further disrupts the energy metabolism of the parasites .
Pharmacokinetics
Thiabendazole is extensively metabolized in the liver to 5-Hydroxythiabendazole . This metabolite is then excreted principally as glucuronide or sulfate conjugates . Plasma concentrations of thiabendazole peak within 1 to 2 hours of oral administration, with most of the drug cleared from the plasma within 8 hours . Within 48 hours, 87% of an oral dose of thiabendazole is excreted in urine and 5% in feces .
Result of Action
The action of 5-Hydroxythiabendazole leads to the death of the nematodes by disrupting their energy metabolism and inhibiting their cell division . This makes it effective against a variety of nematodes, including Ascaris lumbricoides (common roundworm), Strongyloides stercoralis (threadworm), Necator americanus, Ancylostoma duodenale (hookworm), Trichuris trichiura (whipworm), Ancylostoma braziliense (dog and cat hookworm), Toxocara canis, Toxocara cati (ascarids), and Enterobius vermicularis (pinworm) .
Future Directions
properties
IUPAC Name |
2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNENJHUOPQAPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241627 | |
| Record name | 5-Hydroxythiabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxythiabendazole | |
CAS RN |
948-71-0 | |
| Record name | 5-Hydroxythiabendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxythiabendazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxythiabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary metabolic pathway of Thiabendazole in animals?
A1: Thiabendazole is primarily metabolized into 5-Hydroxythiabendazole (5-OH-TBZ) through hydroxylation at the 5-position. This is followed by sulfation to form the O-sulfate conjugate. []
Q2: How is 5-Hydroxythiabendazole eliminated from the body?
A2: 5-OH-TBZ, primarily in its conjugated form (glucuronide and sulfate), is mainly excreted through urine and feces. [] In lactating animals, a small amount (<1%) can be found in milk. []
Q3: What is the elimination half-life of 5-OH-TBZ?
A3: The urinary elimination half-life (t½) of 5-OH-TBZ after dermal exposure is a few hours. Oral exposure results in a similar half-life of a few hours. []
Q4: Does fascioliasis, a parasitic infection, affect Thiabendazole metabolism?
A4: Yes, fascioliasis, particularly in its later stages, can significantly impact the pharmacokinetics of both Thiabendazole and its metabolite. Infected sheep showed decreased plasma concentrations of 5-OH-TBZ and increased urinary excretion of the free metabolite. []
Q5: Is there evidence of Thiabendazole or 5-OH-TBZ accumulation in tissues?
A5: Studies in goats, cattle, and swine indicate that Thiabendazole and its metabolites are effectively excreted and do not accumulate in tissues. No residues were detectable 30 days after administration. []
Q6: What analytical techniques are commonly used to detect and quantify Thiabendazole and 5-OH-TBZ?
A6: Several methods are employed for analysis, including:* High-performance liquid chromatography (HPLC) with various detection methods: * UV detection [, , , ] * Fluorescence detection [, , , , , ] * Diode array detection (DAD) [, , ] * Tandem mass spectrometry (MS/MS) [, , ]* Gas chromatography with different detectors: * Flame photometric detection (FPD) [] * Mass spectrometry (GC/MS) [, ]
Q7: Can these methods simultaneously analyze Thiabendazole and its metabolites in various matrices?
A7: Yes, several methods allow for the simultaneous determination of Thiabendazole, 5-OH-TBZ, and other metabolites in various matrices, including:* Milk [, , , ]* Liver [, , , , , ]* Muscle [, , , , , ]* Eggs [, ]* Plasma/Serum [, , ]* Urine [, ]
Q8: Can 5-OH-TBZ be bioactivated into reactive species?
A8: Yes, in vitro studies suggest 5-OH-TBZ can be bioactivated by cytochrome P450 (P450) and peroxidases into reactive intermediates, including a quinone imine and a radical species. []
Q9: What is the potential toxicological implication of this bioactivation?
A9: The formation of these reactive intermediates from 5-OH-TBZ could contribute to Thiabendazole-induced toxicity. These species can covalently bind to cellular proteins and DNA, leading to cellular damage. [, ]
Q10: Are there mechanisms that protect against Thiabendazole-induced toxicity?
A10: Studies indicate that Thiabendazole administration can increase glutathione (GSH) concentration and glutathione S-transferase (GST) activity in the liver. This may offer protection against the reactive metabolites of Thiabendazole, including those derived from 5-OH-TBZ. []
Q11: Can Thiabendazole and 5-OH-TBZ inhibit drug-metabolizing enzymes?
A11: Yes, both compounds have shown time-dependent inhibition of CYP1A2, a crucial drug-metabolizing enzyme. This inhibition could potentially lead to drug-drug interactions. []
Q12: What is the mechanism of CYP1A2 inhibition by Thiabendazole?
A12: Thiabendazole acts as a mechanism-based inhibitor of CYP1A2, leading to irreversible enzyme inactivation. The thiazole group of Thiabendazole is believed to be involved in this inhibition. []
Q13: What are the applications of immunoaffinity chromatography in Thiabendazole research?
A13: Monoclonal antibodies specific to Thiabendazole and 5-OH-TBZ have been immobilized on agarose matrices for immunoaffinity chromatography. This technique facilitates the selective extraction and purification of these compounds from complex mixtures. []
Q14: How is 5-OH-TBZ used as a biomarker?
A14: 5-OH-TBZ serves as a valuable biomarker for assessing human exposure to Thiabendazole. Its presence in urine, measured using sensitive analytical techniques like LC/MS/MS, can indicate recent exposure to the fungicide. [, ]
Q15: Are there alternative compounds to Thiabendazole?
A15: While Thiabendazole and its metabolites are effective anthelmintics and fungicides, research continues to explore alternative compounds with potentially improved safety and efficacy profiles. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





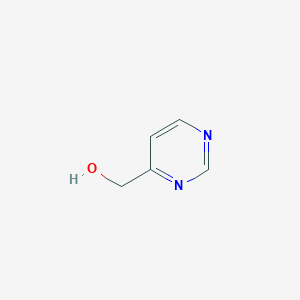
![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)
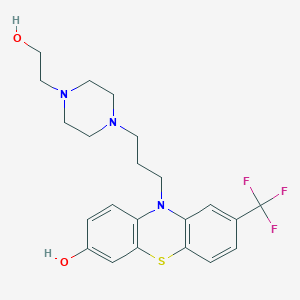
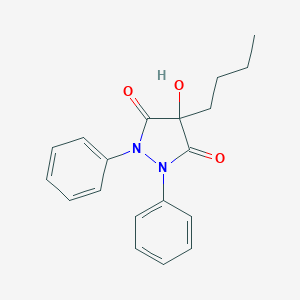
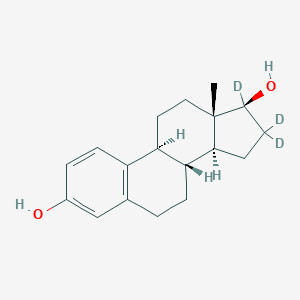


![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)
![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)
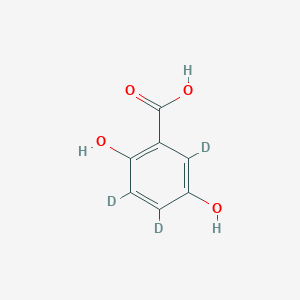
![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)
![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)